N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

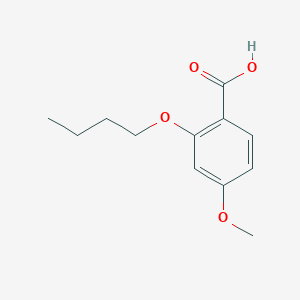

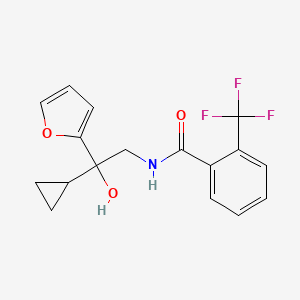

“N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and functional groups such as a morpholine ring and a carboxamide group. Pyrimidine derivatives have been widely studied for their diverse biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including compounds with morpholine substitutions, have been synthesized and characterized. These compounds demonstrate significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The morpholine-substituted dihydropyrimidone carboxamide was identified as a particularly potent anti-bacterial agent (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Anticancer Activity

- Palladium(II) pincer complexes based on picolinylamides functionalized with amino acids bearing ancillary S-donor groups, including morpholine-based derivatives, have been investigated. These complexes exhibit significant cytotoxic effects against various human cancer cell lines, highlighting the importance of the sulfide ancillary donor group in enhancing cytotoxic activity (Churusova et al., 2017).

Chemical Synthesis and Structural Studies

- The synthesis and structural analysis of compounds involving cyclopropane carboxamides and indazole carbonyls, incorporating morpholino groups, have been reported. These compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown antiproliferative activity against cancer cell lines, underscoring their potential in anticancer research (Lu et al., 2021).

Detection and Modification Techniques

- A method utilizing 1-cyclohexyl-3-(2-[4-(4-methyl)morpholinyl]ethyl)carbodiimide for the detection of single base-pair mismatches in DNA by chemical modification followed by electrophoresis has been developed. This technique allows for the distinction of DNA fragments containing single-base mismatches, which is valuable in genetic analysis and diagnostics (Novack, Casna, Fischer, & Ford, 1986).

Mecanismo De Acción

Target of Action

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Mode of Action

Pyrimidine derivatives have been shown to inhibit the activity against enzymes such as cdk2/cyclin e and abl kinases . They also exhibit anticancer attributes against various cell lines .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways due to their structural resemblance to the nucleotide base pair of dna and rna .

Result of Action

Pyrimidine derivatives have been shown to exhibit potent anticancer activity in a dose-dependent manner . They induce reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis, as evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .

Propiedades

IUPAC Name |

N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXVUZJAQBBRLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)

![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)

![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)

![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)